molecular formula C19H30N2O4S B215596 N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide

N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide

Katalognummer: B215596
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: ZBDTYJICCHIOCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide is a chemical compound with the molecular formula C19H30N2O4S and a molecular weight of 382.5 g/mol. This compound is known for its unique structure, which includes a tetrahydrofuran ring and a sulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Eigenschaften

Molekularformel

C19H30N2O4S

Molekulargewicht

382.5 g/mol

IUPAC-Name

N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide

InChI

InChI=1S/C19H30N2O4S/c1-3-5-13-21(14-6-4-2)26(23,24)17-11-9-16(10-12-17)20-19(22)18-8-7-15-25-18/h9-12,18H,3-8,13-15H2,1-2H3,(H,20,22)

InChI-Schlüssel

ZBDTYJICCHIOCM-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

Kanonische SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and technology is essential to achieve efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biochemical assays and as a probe to study biological processes.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group and tetrahydrofuran ring play a crucial role in its binding to target molecules, leading to the modulation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other sulfonyl-containing compounds and tetrahydrofuran derivatives. Examples include:

  • N-{4-[(dimethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide
  • N-{4-[(diethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide .

Uniqueness

N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.